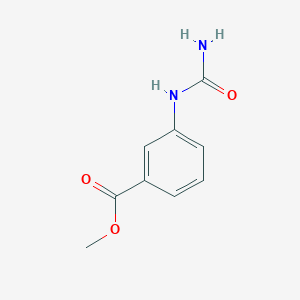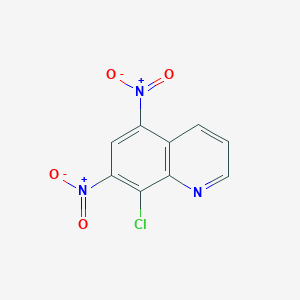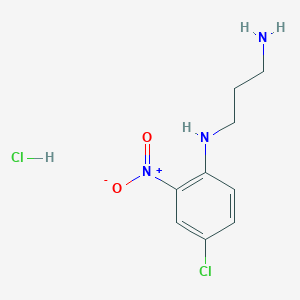
2-(Diphenylmethyl)-1,3-thiazol-4-amine
概要
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray diffraction, NMR, and IR spectroscopy are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Characterization
- A study conducted in 2022 reported the synthesis of novel thiazole derivatives of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine, with a focus on their structural characterization using spectral data such as IR, 1H NMR, and Mass spectrometry (Limbasiya, Babariya, Jilariya, & Modhavadiya, 2022).
Corrosion Inhibition
- Thiazole derivatives, including variants of 2-(diphenylmethyl)-1,3-thiazol-4-amine, have been explored for their potential as corrosion inhibitors. This includes their application in inhibiting the corrosion of iron and copper, with studies using methods like molecular dynamics simulations and experimental techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (Kaya et al., 2016; Farahati et al., 2019).
Applications in Chemistry and Material Science
- Research has been conducted on dinuclear Au(I) complexes supported by amino-thiazoline- and -thiazole-based P,N-phosphine ligands, where derivatives of this compound played a role in the formation of these complexes (Voß, Pattacini, & Braunstein, 2012).
- The compound has been used in the synthesis of Mo– and W–N2 and –CO complexes, highlighting its significance in the field of synthetic nitrogen fixation (Stephan, Näther, Sivasankar, & Tuczek, 2008).
Biological Applications
- The biological evaluation of N‐aryl‐4‐aryl‐1,3‐Thiazole‐2‐Amine derivatives revealed their potential as direct 5‐lipoxygenase inhibitors, suggesting applications in treating inflammation-related diseases (Suh, Yum, Cheon, & Cho, 2012).
- A 2017 study explored the use of gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex for drug transport, demonstrating the compound's role in enhancing drug delivery systems (Asela et al., 2017).
作用機序
Target of Action
It’s structurally similar to 2-diphenylmethylpyrrolidine (desoxy-d2pm), which acts as a norepinephrine-dopamine reuptake inhibitor (ndri) .
Mode of Action
As an NDRI, 2-(Diphenylmethyl)-1,3-thiazol-4-amine likely interacts with the dopamine transporter (DAT) and norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters and increasing their extracellular concentrations . This results in enhanced neurotransmission, leading to increased alertness and cognitive function.
Biochemical Pathways
These pathways play crucial roles in various physiological processes, including mood regulation, reward, and cognition .
Pharmacokinetics
Ndris typically have good oral bioavailability and are metabolized primarily in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of other NDRIs. By inhibiting the reuptake of dopamine and norepinephrine, it could increase the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to stimulant effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(Diphenylmethyl)-1,3-thiazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression profiles, leading to changes in the production of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to changes in their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models . These findings highlight the importance of dosage considerations in the use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . The metabolic pathways of this compound also involve phase II reactions, such as glucuronidation and sulfation, which further enhance its solubility and excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes and its accumulation in specific tissues . The distribution of this compound can influence its overall bioavailability and effectiveness in biochemical and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-benzhydryl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-14-11-19-16(18-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUZMBXMNDQVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387159 | |
| Record name | 2-benzhydryl-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425399-53-7 | |
| Record name | 2-benzhydryl-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




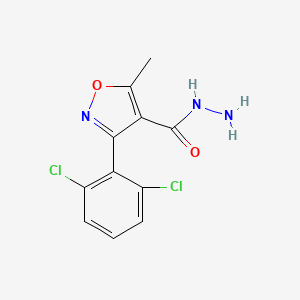
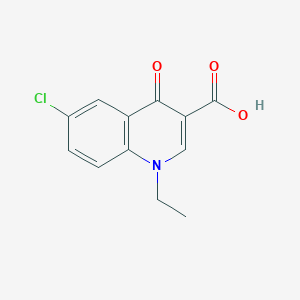
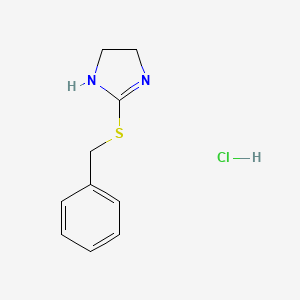
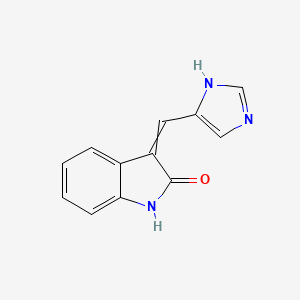


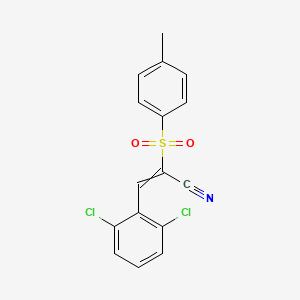
![2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide](/img/structure/B1364004.png)
